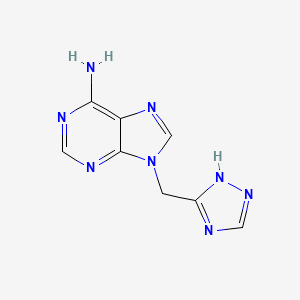

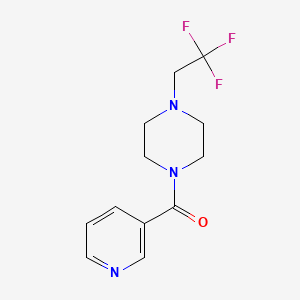

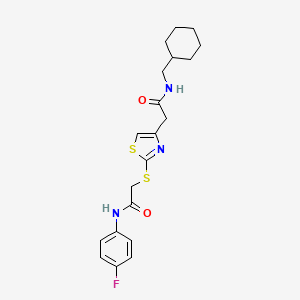

9-(1H-1,2,4-Triazol-5-ylmethyl)purin-6-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Introduction to Triazole Derivatives

Triazole derivatives, including "9-(1H-1,2,4-Triazol-5-ylmethyl)purin-6-amine," have gained significant interest due to their broad spectrum of biological activities. These compounds are a class of five-membered heterocyclic compounds notable for their diverse structural variations and potential in drug development. They are explored for various therapeutic applications due to their antimicrobial, anti-inflammatory, antitumoral, and antiviral properties, among others (Ferreira et al., 2013).

Industrial and Agricultural Applications

Amino-1,2,4-triazoles serve as key raw materials in the industry of fine organic synthesis, utilized in the production of pharmaceuticals, agricultural products, dyes, and high-energy materials. Their utility spans across creating analytical reagents, flotation reagents, and even in developing heat-resistant polymers and products with fluorescent properties. This versatile application underscores the importance of such compounds in both agricultural and medical sectors, offering a wide array of functionalities and benefits (Nazarov et al., 2021).

Advancements in Synthesis Methods

Recent years have witnessed significant advancements in the synthesis of triazole derivatives, aiming at more efficient, sustainable, and green chemistry-oriented methods. These developments are critical for preparing new chemical entities and pharmaceuticals, addressing the ongoing challenge of bacterial resistance and the need for treatments for neglected diseases. Eco-friendly procedures for synthesizing triazoles, including those employing microwave irradiation and novel catalysts, have emerged, offering advantages such as shorter reaction times, higher yields, and reduced environmental impact (de Souza et al., 2019).

Biological and Therapeutic Potential

The exploration of 1,2,4-triazole derivatives in drug discovery is a promising area of research, with these compounds displaying a wide range of biological activities. Strategies for synthesizing triazole-containing scaffolds highlight their importance in developing new drug candidates for cancer, microbial infections, and various diseases. This research direction emphasizes the pharmacological significance of triazole derivatives and the ongoing efforts to find efficient methodologies for accessing new compounds (Nasri et al., 2021).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit antimicrobial activities . They are known to interact with various enzymes and proteins, which could potentially be the targets of this compound.

Mode of Action

It is suggested that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction could lead to changes in the enzyme’s function, potentially inhibiting its activity.

Biochemical Pathways

Given the potential antimicrobial activity of similar compounds , it can be inferred that this compound might interfere with essential biochemical pathways in microorganisms, leading to their inhibition or death.

Result of Action

Based on the potential antimicrobial activity of similar compounds , it can be inferred that this compound might lead to the inhibition or death of microorganisms.

properties

IUPAC Name |

9-(1H-1,2,4-triazol-5-ylmethyl)purin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N8/c9-7-6-8(12-2-11-7)16(4-13-6)1-5-10-3-14-15-5/h2-4H,1H2,(H2,9,11,12)(H,10,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUDLTEOQSRACAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)CC3=NC=NN3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-[[4-(Difluoromethoxy)phenyl]methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2479736.png)

![2-{4-[(4-Bromophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile](/img/structure/B2479745.png)

![3-chloro-N-(4-chlorophenyl)-5-(trifluoromethyl)-N-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-amine](/img/structure/B2479748.png)

![Methyl 2-pivalamidobenzo[d]thiazole-6-carboxylate](/img/structure/B2479750.png)

amino}-2-methylpropanoic acid](/img/structure/B2479755.png)

![4-benzyl-1-[(cyanomethyl)thio]-N-isopropyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2479756.png)